molecular formula C11H11ClN2O3S B486631 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-1H-imidazole CAS No. 791844-63-8

1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-1H-imidazole

Cat. No.: B486631
CAS No.: 791844-63-8
M. Wt: 286.74g/mol
InChI Key: JSRLZQBPCVRPQU-UHFFFAOYSA-N
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Description

1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-1H-imidazole is an organic compound that belongs to the class of sulfonyl imidazoles. This compound is characterized by the presence of a sulfonyl group attached to an imidazole ring, which is further substituted with a 5-chloro-2-methoxy-4-methylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-1H-imidazole typically involves the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with imidazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-1H-imidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a suitable solvent like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

Scientific Research Applications

1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-imidazole
  • 1-[(5-chloro-4-methylphenyl)sulfonyl]-1H-imidazole
  • 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-1H-pyrazole

Uniqueness

1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-1H-imidazole is unique due to the specific substitution pattern on the phenyl ring and the presence of both methoxy and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with imidazole. This reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the reaction. The compound's structure is defined by its unique substitution pattern, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit notable antimicrobial activities. In various studies, these compounds have shown efficacy against a range of bacterial and fungal pathogens. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant zones of inhibition compared to standard antibiotics .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)
1a15 (E. coli)
1b19 (S. aureus)
Streptomycin28 (E. coli)
Imidil34 (C. albicans)

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have shown that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins . The sulfonyl group present in the molecule is believed to play a crucial role in its interaction with cellular targets.

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or modulation of their activity, affecting various cellular pathways. Additionally, the compound may influence cellular membrane permeability, further contributing to its biological effects.

Study on Antiviral Activity

A significant study focused on the antiviral properties of imidazole derivatives highlighted their potential in inhibiting viral replication. The research demonstrated that certain derivatives could effectively reduce viral load in infected cell lines, showcasing their therapeutic potential against viral infections .

Evaluation in Animal Models

In preclinical studies involving animal models, compounds similar to this compound exhibited promising results in reducing tumor growth and enhancing survival rates among treated subjects . These findings suggest that further investigation into this compound could lead to new therapeutic options for cancer treatment.

Properties

IUPAC Name

1-(5-chloro-2-methoxy-4-methylphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3S/c1-8-5-10(17-2)11(6-9(8)12)18(15,16)14-4-3-13-7-14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRLZQBPCVRPQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CN=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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